molecular formula C13H16N2O6 B15141182 N3-(Butyn-3-yl)uridine

N3-(Butyn-3-yl)uridine

Cat. No.: B15141182
M. Wt: 296.28 g/mol
InChI Key: NSEWKYHWYZEWOU-LABGDYGKSA-N
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Description

N3-(Butyn-3-yl)uridine is a uridine analog, which is a modified nucleoside. Uridine itself has potential antiepileptic effects, and its analogs, including this compound, are used in various scientific research applications. This compound is particularly notable for its use in click chemistry, where it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(Butyn-3-yl)uridine typically involves the modification of uridineThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position on the uridine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The use of automated synthesis equipment and continuous flow reactors could also be employed to enhance production efficiency.

Mechanism of Action

N3-(Butyn-3-yl)uridine exerts its effects primarily through its ability to participate in click chemistry reactions. The alkyne group in the compound allows it to form stable triazole linkages with azide-containing molecules, facilitating the creation of complex bioconjugates. This mechanism is widely used in biochemical research to study molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-(Butyn-3-yl)uridine is unique due to its specific alkyne group positioning, which provides distinct reactivity and stability in click chemistry reactions. This makes it particularly valuable for creating stable bioconjugates and studying complex molecular interactions .

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

3-but-3-ynyl-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N2O6/c1-2-3-5-14-9(17)4-6-15(13(14)20)12-11(19)10(18)8(7-16)21-12/h1,4,6,8,10-12,16,18-19H,3,5,7H2/t8-,10?,11+,12-/m1/s1

InChI Key

NSEWKYHWYZEWOU-LABGDYGKSA-N

Isomeric SMILES

C#CCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C#CCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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